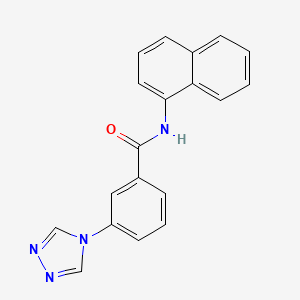![molecular formula C26H26N6O B5315062 N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea](/img/structure/B5315062.png)
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea, also known as MPN, is a potent inhibitor of the Janus kinase 2 (JAK2) signaling pathway. JAK2 is a tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and survival. The dysregulation of JAK2 signaling has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. MPN has shown promising results in preclinical studies as a therapeutic agent for these diseases.
作用机制
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea exerts its pharmacological effects by inhibiting the JAK2 signaling pathway. JAK2 is a tyrosine kinase that activates downstream signaling pathways, including the signal transducer and activator of transcription (STAT) pathway. The dysregulation of JAK2 signaling has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea binds to the ATP-binding site of JAK2, preventing its activation and downstream signaling. This leads to the inhibition of cell proliferation, differentiation, and survival, which are crucial processes in the pathogenesis of these diseases.
Biochemical and Physiological Effects:
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to have several biochemical and physiological effects in preclinical studies. In cancer, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea inhibits the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea also reduces the production of pro-inflammatory cytokines in autoimmune diseases, leading to a decrease in inflammation. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to improve cognitive function and reduce neuroinflammation in neurodegenerative diseases.
实验室实验的优点和局限性
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has several advantages as a therapeutic agent for laboratory experiments. It is a potent and specific inhibitor of JAK2 signaling, which makes it an attractive target for various diseases. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has also been shown to have low toxicity and good bioavailability, which are important factors in drug development. However, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has some limitations in laboratory experiments. The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea is a complex process that requires expertise in organic chemistry. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has not yet been tested in clinical trials, which limits its potential for translation into clinical practice.
未来方向
There are several future directions for the research on N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea. One potential area of research is the development of combination therapies that target multiple signaling pathways in cancer and autoimmune diseases. Another area of research is the investigation of the effects of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea on the gut microbiome, which has been shown to play a crucial role in the pathogenesis of various diseases. Furthermore, the development of more potent and specific JAK2 inhibitors could lead to the discovery of new therapeutic targets for these diseases.
合成方法
The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea involves several steps, including the condensation of 2-naphthylamine with 4-nitrophenyl isocyanate, reduction of the resulting nitro compound, and coupling with 4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinylamine. The final product is obtained by the reaction of the intermediate with 2-chloro-1-(4-nitrophenyl)ethanone. The synthesis of N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea is a complex process that requires expertise in organic chemistry.
科学研究应用
N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has shown promising results as a targeted therapy for hematological malignancies, including myeloproliferative neoplasms, acute lymphoblastic leukemia, and multiple myeloma. N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has also been investigated for its anti-inflammatory effects in autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Furthermore, N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-2-naphthylurea has been shown to have neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
1-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]-3-naphthalen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N6O/c1-18-16-24(32-14-4-5-15-32)31-25(27-18)28-21-10-12-22(13-11-21)29-26(33)30-23-9-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17H,4-5,14-15H2,1H3,(H,27,28,31)(H2,29,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDQUXXSVOCYGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NC(=O)NC3=CC4=CC=CC=C4C=C3)N5CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314994.png)
![7-(3-chlorophenyl)-4-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5315004.png)
![1-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2(1H)-pyridinone](/img/structure/B5315012.png)
![N-{1-[1-(2-fluorophenyl)-1H-pyrazol-4-yl]ethyl}-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5315019.png)
![4-chloro-N-ethyl-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5315022.png)

![N-cyclopropyl-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5315039.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5315044.png)

![6-[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]pyrazine-2-carboxamide](/img/structure/B5315061.png)
![5-{[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]carbonyl}quinoxaline](/img/structure/B5315068.png)


![N-cyclopentyl-2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5315084.png)